molecular formula C18H20FN3O2 B5810939 N-(3-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide

N-(3-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B5810939
M. Wt: 329.4 g/mol
InChI Key: FGTCCFOLIZSOSM-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-24-17-8-3-2-7-16(17)21-9-11-22(12-10-21)18(23)20-15-6-4-5-14(19)13-15/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTCCFOLIZSOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of Methoxyphenyl Group: The 2-methoxyphenyl group can be attached through a similar nucleophilic aromatic substitution reaction.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the piperazine derivative with an appropriate carboxylic acid or its derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, including as an analgesic, anti-inflammatory, or antipsychotic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide would depend on its specific interactions with molecular targets. These could include:

    Receptor Binding: Binding to specific receptors in the body, such as serotonin or dopamine receptors.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways to produce a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
  • N-(3-bromophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
  • N-(3-fluorophenyl)-4-(2-hydroxyphenyl)piperazine-1-carboxamide

Uniqueness

N-(3-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which can influence its pharmacological properties and interactions with biological targets. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, while the methoxy group can affect its solubility and bioavailability.

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